5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound characterized by a spirocyclic structure. This compound features a bromophenyl group attached to a spiro[2.3]hexane ring system, with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)spiro[2.3]hexane-5-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
5-(3-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid: Similar structure with a fluorine atom instead of bromine.
5-(3-methylphenyl)spiro[2.3]hexane-5-carboxylic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid imparts unique chemical and physical properties, such as increased reactivity and potential biological activity, compared to its analogs with different substituents.
Properties
CAS No. |
1495701-08-0 |
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Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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